molecular formula C17H15ClN4O3S B2486685 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284277-09-3

3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2486685
CAS No.: 1284277-09-3
M. Wt: 390.84
InChI Key: RJJOCCIHQSKLKE-DJKKODMXSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core linked to a carbohydrazide moiety. Its structure features a 5-chlorothiophen-2-yl group at the pyrazole ring and a (3,4-dimethoxyphenyl)methylidene substituent on the hydrazide nitrogen (Fig. 1). The synthesis of such compounds typically involves condensation of pyrazole-5-carbohydrazide derivatives with substituted aldehydes under reflux conditions in ethanol, followed by purification via recrystallization .

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-24-13-4-3-10(7-14(13)25-2)9-19-22-17(23)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOCCIHQSKLKE-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound with potential biological activity. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

  • Molecular Formula : C15H13ClN4O2S
  • Molecular Weight : 348.81 g/mol
  • IUPAC Name : 3-(5-chlorothiophen-2-yl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Synthesis

The synthesis of this compound involves the reaction of 5-chlorothiophen-2-carbaldehyde with 3,4-dimethoxyphenyl hydrazine under controlled conditions. The method typically employs solvents like ethanol or acetic acid to facilitate the reaction and improve yield.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study noted that compounds similar to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Several studies have evaluated the anticancer activity of pyrazole derivatives. For instance, a derivative of pyrazole demonstrated potent cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The mechanism is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds within the pyrazole class have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This activity is crucial for developing new anti-inflammatory drugs .

Case Studies and Research Findings

StudyFindings
Farahat et al. (2020)Explored various pyrazole derivatives; noted antimicrobial and anticancer activities. The study highlighted that certain derivatives exhibited low toxicity towards normal cells while maintaining high efficacy against cancer cell lines .
BenchChem (2024)Reported on the synthesis and characterization of related compounds that act as FKBP prolyl isomerase inhibitors, indicating a potential pathway for therapeutic applications in diseases like cancer and neurodegeneration .
ChemDiv ScreeningIdentified biological activities related to similar compounds, emphasizing their role in drug discovery and development for various therapeutic areas .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a wide array of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have shown promising results in inhibiting inflammatory mediators. For instance, a study demonstrated that derivatives of pyrazole significantly inhibited TNF-α and IL-6 levels, suggesting potential therapeutic uses in treating inflammatory diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. A series of pyrazole derivatives have been reported to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole scaffold can enhance antimicrobial efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. Specifically, compounds similar to this compound have shown effectiveness against A549 lung cancer cells by inhibiting cell growth and inducing cell death .

Case Study 1: Anti-inflammatory Activity

In a study by Nagarapu et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Among these, certain derivatives exhibited significant reduction in edema comparable to standard drugs like ibuprofen .

Case Study 2: Anticancer Efficacy

Xia et al. investigated a series of novel pyrazole derivatives for their anticancer properties against A549 lung cancer cells. The study revealed that specific compounds induced apoptosis and inhibited cell proliferation effectively, highlighting the potential of pyrazole scaffolds in cancer therapy .

Summary Table of Biological Activities

Activity TypeCompound TypeEffectivenessReference
Anti-inflammatoryPyrazole DerivativesSignificant inhibition of TNF-α
AntimicrobialPyrazole DerivativesPotent against S. aureus
AnticancerPyrazole DerivativesInduces apoptosis in A549 cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with five analogs, focusing on structural variations, physicochemical properties, and implications for bioactivity.

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Substituents on Pyrazole Core Arylidene Substituent Molecular Formula Key Features
Target Compound 5-chlorothiophen-2-yl (E)-(3,4-dimethoxyphenyl)methylidene C₁₈H₁₆ClN₄O₃S High lipophilicity; dual electron-withdrawing (Cl) and donating (OCH₃) groups
3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-chlorothiophen-2-yl (E)-1-(furan-2-yl)ethylidene C₁₅H₁₂ClN₄O₂S Furyl group increases polarity; potential for H-bonding with targets
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl (E)-(2,4,5-trimethoxyphenyl)methylene C₂₁H₂₂N₄O₅ Multiple methoxy groups enhance solubility; bulky substituent limits flexibility
3-(2-Chlorophenyl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 2-chlorophenyl (E)-(2-hydroxyphenyl)methylene C₁₈H₁₄ClN₄O₂ Hydroxyl group improves aqueous solubility; chlorophenyl enhances stability
N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 5-methylthiophen-2-yl (E)-1-(4-chlorophenyl)ethylidene C₁₈H₁₆ClN₄OS Methylthiophene increases steric bulk; ethylidene linker modifies conformation
3-(5-chlorothiophen-2-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 5-chlorothiophen-2-yl (E)-(3-ethoxy-2-hydroxyphenyl)methylidene C₁₇H₁₅ClN₄O₃S Ethoxy and hydroxyl groups enhance solubility; stereoelectronic effects differ from dimethoxy

Key Observations:

Bioactivity Trends :

  • Chlorothiophene-containing derivatives (target compound, ) exhibit higher lipophilicity, favoring membrane permeability and antimicrobial activity .
  • Methoxy-rich analogs (e.g., ) show improved solubility but reduced metabolic stability due to demethylation pathways.

Bulky substituents (e.g., 2,4,5-trimethoxyphenyl in ) may hinder interaction with flat binding pockets.

Spectroscopic Characterization :

  • All compounds were confirmed via single-crystal X-ray diffraction (using SHELXL ) and spectroscopic methods (IR, NMR). The (E)-configuration of the imine bond is critical for maintaining planar geometry and π-orbital overlap .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide with high yield?

The synthesis typically involves three key steps:

  • Pyrazole ring formation : Reacting hydrazine with β-diketone/β-ketoester derivatives under acidic/basic conditions.
  • Substituent introduction : Coupling the pyrazole intermediate with 5-chlorothiophene-2-yl and 3,4-dimethoxyphenyl precursors via nucleophilic substitution or condensation.
  • Hydrazide formation : Reacting the intermediate with hydrazine hydrate. Optimization requires strict control of temperature (0–5°C for exothermic steps, room temperature for condensation), solvent choice (THF or ethanol for solubility), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for structural validation of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : Confirm proton environments (e.g., hydrazide NH at δ 10–12 ppm, aromatic protons in thiophene/dimethoxyphenyl groups).
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Verify C, H, N, S, and Cl composition .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound, particularly for twinned crystals?

Using SHELXL (via WinGX interface):

  • Twin refinement : Apply TWIN and BASF commands to model twinning fractions.
  • Disorder modeling : Split occupancy for flexible substituents (e.g., dimethoxyphenyl groups).
  • Hydrogen bonding : Analyze PLATON outputs to map interactions influencing stability. High-resolution data (≤1.0 Å) improves anisotropic displacement parameters for non-H atoms .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?

Contradictions arise from assay variability. Mitigation strategies include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across cell lines (e.g., MCF-7 for cancer, S. aureus for microbes).
  • Structural analogs : Test derivatives (e.g., replacing Cl with Br) to isolate activity drivers.
  • Computational docking : Compare binding affinities to target proteins (e.g., EGFR for cancer, DHFR for microbes) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this carbohydrazide derivative?

SAR workflows involve:

  • Substituent variation : Synthesize analogs with modified groups (e.g., methoxy → ethoxy, thiophene → furan).
  • Biological screening : Test against panels of enzymes/cell lines to identify pharmacophores.
  • QSAR modeling : Use Gaussian or AutoDock to correlate electronic properties (e.g., logP, HOMO-LUMO gaps) with activity .

Q. What experimental approaches elucidate the interaction mechanisms between this compound and biological targets?

Key methodologies:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.
  • Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols or data validation.
  • Computational tools (e.g., ORTEP-III, Gaussian) complement experimental data but require cross-validation .
  • Structural analogs (e.g., from ) provide benchmarks for comparative studies.

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